molecular formula C23H28ClNO3 B11371049 N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(4-chlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11371049
M. Wt: 401.9 g/mol
InChI Key: PLFJGOLAYHBSQW-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenyl group, an oxolan group, and a trimethylphenoxy group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the preparation of the 4-chlorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Oxolan Group Introduction: The oxolan-2-ylmethyl group is introduced via a nucleophilic substitution reaction, where the oxolan ring is formed through cyclization.

    Trimethylphenoxy Acetylation: The final step involves the acetylation of the intermediate with 2,4,6-trimethylphenoxy acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE: Similar structure with a bromine atom instead of chlorine.

    N-(4-FLUOROPHENYL)METHYL-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-N-[(OXOLAN-2-YL)METHYL]-2-(2,4,6-TRIMETHYLPHENOXY)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28ClNO3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(oxolan-2-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C23H28ClNO3/c1-16-11-17(2)23(18(3)12-16)28-15-22(26)25(14-21-5-4-10-27-21)13-19-6-8-20(24)9-7-19/h6-9,11-12,21H,4-5,10,13-15H2,1-3H3

InChI Key

PLFJGOLAYHBSQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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